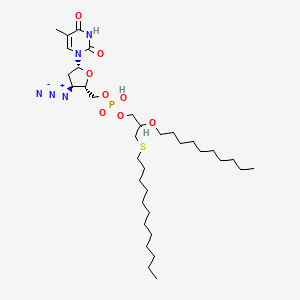
キトール
説明
Kitol is a peptide used for after-sun repair cosmetics . It is a crystalline alcohol (C40H58(OH)2) obtainable especially from whale-liver oil and capable of yielding vitamin A (as by heating) .
Molecular Structure Analysis
The molecular weight of Kitol is 572.90 and its formula is C40H60O2 . The exact molecular structure is not provided in the search results and may require a more specialized database or resource for accurate information.科学的研究の応用
ビタミンA研究
キトールは、鯨肝油に存在することから、ビタミンAとの関連性でよく研究されています . 研究者たちは、鯨肝油をビタミンA画分とキトール画分に分け、これらの化合物の性質と役割をより深く理解してきました .
精製研究
キトールは精製研究の対象となってきました。 研究者たちはクロマトグラフィーを用いてキトールを精製し、淡黄色のガラス状の塊を得ています . これらの研究は、キトールの性質と様々な条件下での挙動を理解するのに役立ちます .
化学構造分析
キトールの化学構造は詳細に分析されてきました。 キトールは、分子内に8つの二重結合を持つことが判明しています . この情報は、キトールの化学的挙動と潜在的な応用を理解するために不可欠です .
共役二重結合研究
キトールの共役二重結合に関する研究が行われています。 これらの研究は、キトールが4つの共役二重結合を持つことを示しています . この情報は、キトールの光学的特性を理解するために重要です .
ヒドロキシル基研究
キトールのヒドロキシル基に関する研究が行われています。 これらの研究を通じて、研究者たちはキトールの反応性と潜在的な応用に関する洞察を得ています .
熱分解研究
キトールは、その熱分解特性について研究されてきました。 これらの研究は、様々な条件下でのキトールの安定性に関する貴重な情報を提供しています .
作用機序
Target of Action
The research on this compound is still in its early stages, and more studies are needed to identify its primary targets and their roles .
Mode of Action
In general, the mode of action of a compound describes how it interacts with its targets and the resulting changes . For Kitol A, these interactions and changes at the cellular level are still under investigation .
Biochemical Pathways
It has been suggested that kitol a may be involved in the degradation reaction for vitamin a derivatives, forming dimers or higher oligomers
Pharmacokinetics
Pharmacokinetics underpins drug dosing, and kidney dysfunction can impact on ADME . More research is needed to understand the impact of these properties on the bioavailability of Kitol A.
Result of Action
It is known that Kitol A is a peptide used for after-sun repair cosmetics . .
Action Environment
Environmental factors can significantly influence the action of a compound
生化学分析
Biochemical Properties
Kitol A plays a significant role in biochemical reactions, particularly in the context of vitamin A metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of Kitol A is with the enzyme alcohol dehydrogenase, which is involved in the conversion of retinol to retinal. Kitol A’s interaction with this enzyme can modulate the rate of this conversion, thereby affecting the overall metabolism of vitamin A .
Additionally, Kitol A has been shown to interact with binding proteins such as cellular retinol-binding protein (CRBP), which facilitates its transport and distribution within cells. These interactions are crucial for maintaining the proper function and stability of Kitol A in biochemical pathways .
Cellular Effects
Kitol A exerts various effects on different types of cells and cellular processes. In liver cells, Kitol A has been observed to influence cell signaling pathways related to vitamin A metabolism. It can modulate the expression of genes involved in retinoid metabolism, thereby affecting cellular functions such as differentiation and proliferation .
Furthermore, Kitol A has been shown to impact cellular metabolism by influencing the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Kitol A exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with alcohol dehydrogenase, which alters the enzyme’s activity and stability. This interaction can lead to changes in the conversion rate of retinol to retinal, thereby affecting the overall metabolism of vitamin A .
Kitol A also acts as an inhibitor of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to changes in lipid levels and overall cellular metabolism . Additionally, Kitol A can influence gene expression by modulating the activity of transcription factors involved in retinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kitol A have been observed to change over time. Kitol A is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature. Studies have shown that Kitol A can degrade when exposed to direct sunlight, leading to a decrease in its activity over time .
Long-term studies have also indicated that Kitol A can have lasting effects on cellular function. For example, prolonged exposure to Kitol A has been shown to influence the expression of genes involved in retinoid metabolism, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of Kitol A vary with different dosages in animal models. At low doses, Kitol A has been shown to have beneficial effects on vitamin A metabolism and overall cellular function. At high doses, Kitol A can exhibit toxic effects, leading to adverse outcomes such as liver damage and disruption of lipid metabolism .
Threshold effects have also been observed, where a certain dosage of Kitol A is required to elicit a significant biological response. These threshold effects are important for determining the optimal dosage of Kitol A for various applications .
Metabolic Pathways
Kitol A is involved in several metabolic pathways, particularly those related to vitamin A metabolism. It interacts with enzymes such as alcohol dehydrogenase and retinal dehydrogenase, influencing the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are crucial for maintaining the proper function of retinoid metabolism and overall cellular health.
Kitol A also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, Kitol A is transported and distributed through interactions with binding proteins such as cellular retinol-binding protein (CRBP). These interactions facilitate the proper localization and accumulation of Kitol A within specific cellular compartments .
Kitol A can also interact with transporters involved in lipid metabolism, influencing its distribution within lipid droplets and other cellular structures . These interactions are crucial for maintaining the proper function and stability of Kitol A within cells.
Subcellular Localization
Kitol A is localized within specific subcellular compartments, primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct Kitol A to these compartments .
The subcellular localization of Kitol A is important for its activity and function, as it allows Kitol A to interact with specific enzymes and proteins involved in retinoid and lipid metabolism . These interactions are crucial for maintaining the proper function and stability of Kitol A within cells.
特性
IUPAC Name |
[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHYVALAYBGDV-WHFXJCNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017010 | |
| Record name | Kitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4626-00-0 | |
| Record name | Kitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)





